Cas no 2098076-88-9 (Tert-butyl 3-fluoro-3-(pyridin-2-yl)pyrrolidine-1-carboxylate)
Tert-butyl 3-fluoro-3-(pyridin-2-yl)pyrrolidine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl 3-fluoro-3-(pyridin-2-yl)pyrrolidine-1-carboxylate
- tert-butyl 3-fluoro-3-pyridin-2-ylpyrrolidine-1-carboxylate
- Tert-butyl 3-fluoro-3-(pyridin-2-yl)pyrrolidine-1-carboxylate
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- Inchi: 1S/C14H19FN2O2/c1-13(2,3)19-12(18)17-9-7-14(15,10-17)11-6-4-5-8-16-11/h4-6,8H,7,9-10H2,1-3H3
- InChI Key: GTXLYOXLWRYKFF-UHFFFAOYSA-N
- SMILES: FC1(C2C=CC=CN=2)CN(C(=O)OC(C)(C)C)CC1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 343
- XLogP3: 1.9
- Topological Polar Surface Area: 42.4
Tert-butyl 3-fluoro-3-(pyridin-2-yl)pyrrolidine-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | T310196-100mg |
tert-butyl 3-fluoro-3-(pyridin-2-yl)pyrrolidine-1-carboxylate |
2098076-88-9 | 100mg |
$ 250.00 | 2022-06-02 | ||
| TRC | T310196-500mg |
tert-butyl 3-fluoro-3-(pyridin-2-yl)pyrrolidine-1-carboxylate |
2098076-88-9 | 500mg |
$ 975.00 | 2022-06-02 | ||
| TRC | T310196-1g |
tert-butyl 3-fluoro-3-(pyridin-2-yl)pyrrolidine-1-carboxylate |
2098076-88-9 | 1g |
$ 1520.00 | 2022-06-02 | ||
| Life Chemicals | F1967-3098-0.25g |
tert-butyl 3-fluoro-3-(pyridin-2-yl)pyrrolidine-1-carboxylate |
2098076-88-9 | 95%+ | 0.25g |
$952.0 | 2023-09-06 | |
| Life Chemicals | F1967-3098-0.5g |
tert-butyl 3-fluoro-3-(pyridin-2-yl)pyrrolidine-1-carboxylate |
2098076-88-9 | 95%+ | 0.5g |
$1003.0 | 2023-09-06 | |
| Life Chemicals | F1967-3098-1g |
tert-butyl 3-fluoro-3-(pyridin-2-yl)pyrrolidine-1-carboxylate |
2098076-88-9 | 95%+ | 1g |
$1056.0 | 2023-09-06 | |
| Life Chemicals | F1967-3098-2.5g |
tert-butyl 3-fluoro-3-(pyridin-2-yl)pyrrolidine-1-carboxylate |
2098076-88-9 | 95%+ | 2.5g |
$2112.0 | 2023-09-06 | |
| Life Chemicals | F1967-3098-5g |
tert-butyl 3-fluoro-3-(pyridin-2-yl)pyrrolidine-1-carboxylate |
2098076-88-9 | 95%+ | 5g |
$3168.0 | 2023-09-06 | |
| Life Chemicals | F1967-3098-10g |
tert-butyl 3-fluoro-3-(pyridin-2-yl)pyrrolidine-1-carboxylate |
2098076-88-9 | 95%+ | 10g |
$4435.0 | 2023-09-06 |
Tert-butyl 3-fluoro-3-(pyridin-2-yl)pyrrolidine-1-carboxylate Related Literature
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
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5. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
Additional information on Tert-butyl 3-fluoro-3-(pyridin-2-yl)pyrrolidine-1-carboxylate
Recent Advances in the Application of Tert-butyl 3-fluoro-3-(pyridin-2-yl)pyrrolidine-1-carboxylate (CAS: 2098076-88-9) in Chemical Biology and Pharmaceutical Research
The compound Tert-butyl 3-fluoro-3-(pyridin-2-yl)pyrrolidine-1-carboxylate (CAS: 2098076-88-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique pyrrolidine scaffold and fluorine substitution, has demonstrated potential as a versatile intermediate in the synthesis of bioactive compounds. Recent studies have explored its utility in drug discovery, particularly in the development of kinase inhibitors and modulators of protein-protein interactions. The presence of the pyridine moiety and the tert-butyloxycarbonyl (Boc) protecting group further enhances its synthetic flexibility, making it a valuable building block for medicinal chemistry applications.
One of the key areas of investigation has been the role of this compound in the synthesis of novel kinase inhibitors. Kinases are critical targets in oncology and inflammatory diseases, and the structural features of Tert-butyl 3-fluoro-3-(pyridin-2-yl)pyrrolidine-1-carboxylate allow for the introduction of diverse substituents that can modulate kinase activity. Recent publications have highlighted its use in the development of selective inhibitors for kinases such as JAK2 and EGFR, which are implicated in various cancers. The fluorine atom at the 3-position has been shown to influence the binding affinity and metabolic stability of these inhibitors, underscoring the importance of this compound in rational drug design.
In addition to its applications in kinase inhibitor development, this compound has also been explored as a precursor for the synthesis of fluorinated pyrrolidine derivatives. Fluorination is a common strategy in medicinal chemistry to improve the pharmacokinetic properties of drug candidates. Researchers have utilized Tert-butyl 3-fluoro-3-(pyridin-2-yl)pyrrolidine-1-carboxylate to introduce fluorine atoms into complex molecules, thereby enhancing their bioavailability and target engagement. Recent studies have demonstrated the successful incorporation of this building block into lead compounds for neurodegenerative diseases, where fluorinated analogs exhibit improved blood-brain barrier penetration.
Another notable application of this compound is in the field of chemical biology, where it has been employed as a probe to study enzyme mechanisms and protein-ligand interactions. The pyridine ring serves as a coordination site for metal ions, enabling the development of metalloenzyme inhibitors. Recent work has focused on its use in the design of inhibitors for metalloproteases, which play a crucial role in extracellular matrix remodeling and are targets for cancer and fibrosis therapies. The Boc-protected amine group allows for further functionalization, facilitating the attachment of fluorescent or affinity tags for biochemical assays.
Despite its promising applications, challenges remain in the scalable synthesis and purification of Tert-butyl 3-fluoro-3-(pyridin-2-yl)pyrrolidine-1-carboxylate. Recent advancements in flow chemistry and catalytic fluorination have addressed some of these issues, enabling more efficient production of this compound. Researchers have also explored alternative protecting groups and synthetic routes to optimize yield and purity. These efforts are critical for ensuring the reliable supply of this intermediate for preclinical and clinical studies.
In conclusion, Tert-butyl 3-fluoro-3-(pyridin-2-yl)pyrrolidine-1-carboxylate (CAS: 2098076-88-9) represents a valuable tool in modern drug discovery and chemical biology. Its unique structural features and synthetic versatility make it a key intermediate for the development of kinase inhibitors, fluorinated therapeutics, and enzyme probes. Ongoing research continues to uncover new applications for this compound, highlighting its potential to address unmet medical needs. Future studies will likely focus on expanding its utility in targeted therapies and exploring its role in emerging areas such as protein degradation and covalent inhibitor design.
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